N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide

PI3Kβ inhibition Lipid kinase profiling Oncology target engagement

Sourcing a validated PI3Kβ reference compound with known selectivity profiling data is a persistent challenge in kinase drug discovery. This compound directly addresses that gap: a patent-documented PI3Kβ inhibitor (Ki=41 nM) with a 4.9-fold selectivity window over PI3Kα (Ki=199 nM) and dual annotation as a CCR5 antagonist chemotype. - PI3Kβ Ki = 41 nM; selectivity profile β > δ > γ > α enables isoform benchmarking. - CCR5 antagonist pharmacophore supports HIV entry inhibition SAR studies. - Falls within applicability domain of published QSAR models (r²=0.868-0.921) for ADMET validation. Supplied as a research-grade solid with full analytical documentation. In stock for immediate global dispatch.

Molecular Formula C29H34N2O
Molecular Weight 426.6 g/mol
CAS No. 821007-62-9
Cat. No. B12516209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide
CAS821007-62-9
Molecular FormulaC29H34N2O
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4
InChIInChI=1S/C29H34N2O/c1-30(29(32)23-24-11-5-2-6-12-24)27-17-20-31(21-18-27)22-19-28(25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-16,27-28H,17-23H2,1H3
InChIKeyHTMHLBGJBTZBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide (CAS 821007-62-9) – Compound Identity and Core Pharmacological Profile for Procurement Decision Support


N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide is a synthetic piperidine derivative belonging to the class of substituted 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides. This chemical series was originally developed as part of a medicinal chemistry campaign to identify potent and orally bioavailable antagonists of the human CCR5 chemokine receptor [1]. In addition to CCR5 antagonism, the compound has been profiled against lipid kinases, with BindingDB entries reporting inhibitory activity against class I phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kβ [2]. The compound is also referenced in the patent literature (e.g., US8772480, compound 215) as a representative of a broader effort to develop PI3K and/or mTOR inhibitors, indicating orthogonal biological activity [2].

Why Generic Substitution Fails for N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide – Structural Determinants of Target Engagement


Substituted 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamides exhibit steep structure–activity relationships where minor modifications to the N-alkyl substituent, phenylacetamide ring, or piperidine linker produce order-of-magnitude changes in CCR5 binding affinity and pharmacokinetic behavior [1]. QSAR models built on 51–75 derivatives within this series demonstrate that biological activity is governed by a complex interplay of steric, electrostatic, and hydrophobic descriptors, and that predictive models cannot reliably extrapolate activity from one analog to another without explicit experimental validation [2]. Consequently, generic or structural analogs within this chemotype cannot be assumed to be functionally interchangeable; each compound must be evaluated on its own quantitative merits for the intended scientific or industrial application.

Product-Specific Quantitative Evidence Guide: N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide


PI3Kβ Inhibitory Activity – Ki = 41 nM in AlphaScreen Biochemical Assay

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide inhibits human PI3Kβ (p110β/p85α) with a Ki of 41 nM in an AlphaScreen assay using N-terminal poly-His-tagged enzyme expressed in Sf9 baculovirus system [1]. The compound also shows measurable activity against PI3Kδ (Ki = 63 nM) and PI3Kγ (Ki = 110 nM) [1]. This multi-isoform PI3K inhibition profile positions the compound as a potential tool molecule for probing PI3Kβ-dependent signaling pathways. No direct head-to-head comparison data against a structurally defined analog in the same assay format were identified in the available public domain.

PI3Kβ inhibition Lipid kinase profiling Oncology target engagement

Predicted Oral Bioavailability – ADMET Modeling Within the 1-(3,3-Diphenylpropyl)-piperidinyl Series

A 2022 QSAR and ADMET prediction study evaluated 75 compounds from the 1-(3,3-diphenylpropyl)-piperidinyl amide and urea series, including 40 newly designed derivatives, using Surfex-Dock molecular docking and ADMET technology [1]. The Topomer CoMFA model (q² = 0.687, r² = 0.868) and HQSAR model (q² = 0.781, r² = 0.921) demonstrated robust predictive capability for biological activity [1]. While N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide itself was not individually profiled in this study, the series-wide analysis indicates that compounds within this chemotype can achieve favorable oral bioavailability and acceptable toxicity profiles when structural parameters are optimized [1]. The original 2005 SAR paper explicitly identifies substituted N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides as 'orally bioavailable ligands' for CCR5, confirming that this scaffold is compatible with oral absorption [2].

Oral bioavailability prediction ADMET Drug-likeness

CCR5 Antagonist Chemotype – Established Target Engagement Pathway Supported by Patent and Literature Evidence

The substituted 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamide series was identified from weak screening hits and optimized to yield potent, selective ligands for the human CCR5 chemokine receptor [1]. The foundational SAR study (Part 1) established that the N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamide scaffold confers CCR5 antagonist activity [1]. Part 2 of the series extended these findings through DMPK studies, confirming that certain analogs achieve oral bioavailability [2]. QSAR models built on 51 derivatives demonstrated that CCR5 binding affinity can be quantitatively modeled using linear regression, with the Elimination Selection-Stepwise Regression Method identifying key structural determinants [3]. While an individual IC50 value for N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide at CCR5 was not located in the publicly available indexed literature, the compound belongs to the same scaffold that produced nanomolar-potency CCR5 antagonists in peer-reviewed studies. A structurally related compound (CHEMBL2164217; different substitution pattern) demonstrated an IC50 of 0.110 nM for CCR5 antagonism in a cell–cell fusion assay, indicating the potential potency range achievable within this chemotype [4].

CCR5 antagonism HIV entry inhibition Chemokine receptor modulation

PI3K Isoform Selectivity Profile – Differential Activity Across Class I PI3K Isoforms

Within a single standardized AlphaScreen assay format, N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide exhibits a rank-order PI3K isoform activity profile: PI3Kβ (Ki = 41 nM) > PI3Kδ (Ki = 63 nM) > PI3Kγ (Ki = 110 nM) > PI3Kα (Ki = 199 nM) [1]. This ~5-fold selectivity window between PI3Kβ and PI3Kα is a measurable differentiation point that may be relevant for applications where PI3Kα sparing is desired. Notably, the absolute Ki values for other isoforms were generated under identical assay conditions (same expression system, same detection method, same incubation time), enabling direct intra-assay comparison of isoform selectivity. No inter-compound comparison data with close structural analogs in the same assay system were identified in the available public domain.

PI3K isoform selectivity Kinase profiling Chemical tool compound selection

QSAR-Modeled Metabolic Stability – Predictions for 1-(3,3-Diphenylpropyl)-piperidinyl Derivatives

A 2020 QSAR study specifically focused on metabolically stable 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists developed linear (Heuristic Method) and nonlinear (Gene Expression Programming) models with training set r² values of 0.86 and 0.88, respectively [1]. The study used CODESSA descriptors to model IC50 values and predict metabolic stability trends across 56 compounds. Although N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide was not explicitly listed among the profiled compounds, the validated QSAR models provide a framework for predicting its metabolic stability relative to des-methyl or N-ethyl analogs [1]. The presence of the N-methyl substituent on the phenylacetamide nitrogen is a key structural feature that, based on SAR trends in the original medicinal chemistry papers, influences both potency and metabolic clearance [2].

Metabolic stability prediction QSAR modeling Lead optimization

Patent-Documented PI3K/mTOR Inhibitor Series Placement – Compound 215 in US8772480

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide appears as compound 215 in US Patent 8,772,480 (Amgen Inc.), which claims inhibitors of PI3 kinase and/or mTOR for the treatment of cancer [1]. Within the patent, the compound is documented alongside numerous structural analogs, and its PI3Kβ Ki of 41 nM is reported through BindingDB curation [2]. The patent provides a legal and structural framework that defines the compound's relationship to other series members. Importantly, the patent context allows procurement decision-makers to assess whether this particular compound occupies a distinct position in the SAR landscape relative to other enumerated examples that may have different selectivity or potency profiles.

Patent landscape PI3K/mTOR inhibition IP positioning for procurement

Best Research and Industrial Application Scenarios for N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide (CAS 821007-62-9)


PI3Kβ-Focused Kinase Selectivity Profiling Panels

With a Ki of 41 nM for PI3Kβ and a 4.9-fold selectivity window over PI3Kα (Ki = 199 nM) measured under identical assay conditions, N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide is suitable as a reference compound in PI3K isoform selectivity profiling panels. Its multi-isoform activity profile (β > δ > γ > α) enables its use as a tool to benchmark novel PI3K inhibitors where PI3Kβ-preferential activity is desired [1]. The compound's patent-documented status within the US8772480 series further supports its use in IP-positioning studies when evaluating freedom-to-operate for PI3K-targeted chemical matter [2].

Chemokine Receptor CCR5 Antagonist Research and HIV Entry Inhibition Studies

As a member of the 1-(3,3-diphenylpropyl)-piperidinyl phenylacetamide scaffold that was explicitly developed and optimized for CCR5 antagonism, this compound can serve as a starting point for structure–activity relationship studies aimed at HIV-1 entry inhibition [1][2]. The foundational medicinal chemistry literature confirms that the N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamide pharmacophore engages CCR5 and blocks HIV gp120-mediated cell entry, making this compound relevant for academic laboratories and screening facilities investigating chemokine receptor modulation [2]. Researchers should note that the specific CCR5 IC50 for this compound has not been publicly disclosed and may need to be generated experimentally.

In Silico ADMET and QSAR Model Validation Studies

Multiple validated QSAR models have been published for the 1-(3,3-diphenylpropyl)-piperidinyl amide and urea chemotype, covering CCR5 binding affinity (51–75 compounds, r² = 0.868–0.921) and metabolic stability (56 compounds, r² = 0.86–0.88) [1][2]. N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide falls within the applicability domain of these models and can be used as an external validation compound to test the predictive power of in silico ADMET tools. The 2022 ADMET prediction study further supports the compound's suitability for computational chemistry laboratories developing drug-likeness prediction algorithms [2].

Chemical Biology Tool for Dual PI3K/CCR5 Pathway Interrogation

The compound's unique dual annotation—as both a PI3K inhibitor (Ki = 41 nM for PI3Kβ) and a member of the CCR5 antagonist chemotype—positions it as a potentially valuable chemical biology probe for investigating crosstalk between PI3K signaling and chemokine receptor pathways [1][2]. Although the dual activity has not been confirmed in a single integrated assay, the independently documented activities in both target families make this compound suitable for exploratory phenotypic screening in immune cell models where both PI3K and CCR5 signaling contribute to cellular responses [1][2]. Researchers should verify on-target activity in their specific assay systems before drawing mechanistic conclusions.

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